1,4-Anthracenedione, 2-(4-morpholinyl)-
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Overview
Description
1,4-Anthracenedione, 2-(4-morpholinyl)- is a derivative of anthraquinone, a compound known for its vibrant color and wide range of applications This compound is characterized by the presence of a morpholine ring attached to the anthracenedione structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedione, 2-(4-morpholinyl)- typically involves the reaction of anthraquinone with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where anthraquinone is reacted with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Anthracenedione, 2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the morpholine ring can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1,4-Anthracenedione, 2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly in the development of chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2-(4-morpholinyl)- involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also targets specific enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Anthracenedione: The parent compound, known for its use in dyes and pigments.
Mitoxantrone: A synthetic anthraquinone derivative used as a chemotherapeutic agent.
Doxorubicin: Another anthraquinone derivative with potent anticancer activity.
Uniqueness
1,4-Anthracenedione, 2-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which enhances its solubility and biological activity. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
166759-07-5 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-morpholin-4-ylanthracene-1,4-dione |
InChI |
InChI=1S/C18H15NO3/c20-17-11-16(19-5-7-22-8-6-19)18(21)15-10-13-4-2-1-3-12(13)9-14(15)17/h1-4,9-11H,5-8H2 |
InChI Key |
WDNZCENLYJKFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
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